PARP14 Inhibitor H10 is a small molecule designed to selectively inhibit the enzyme Poly(ADP-ribose) polymerase 14. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, where PARP14 plays a significant role in DNA repair and cellular stress responses. The discovery of H10 was facilitated by a high-throughput screening approach that identified it as a potent inhibitor with over 20-fold selectivity for PARP14 compared to other PARP family members, particularly PARP1.
H10 was discovered through a small molecule microarray-based strategy, which involved synthesizing and screening over 1,000 potential bidentate inhibitors of PARPs. This method allows for the rapid identification of compounds that can modulate the activity of specific enzymes. The classification of H10 falls under therapeutic agents targeting DNA repair pathways, making it a candidate for further development in oncology.
The synthesis of PARP14 inhibitor H10 employs a high-throughput synthesis strategy that facilitates the rapid generation of diverse chemical libraries. The technical details involve:
The molecular structure of H10 has been elucidated through X-ray crystallography, which revealed its binding mode within the active site of PARP14. Key structural features include:
The interactions of H10 with PARP14 can be described through specific chemical reactions:
The mechanism by which H10 exerts its effects involves several steps:
H10 exhibits several notable physical and chemical properties:
PARP14 inhibitor H10 holds promise for various scientific uses:
PARP14 (ARTD8) is a mono-ADP-ribosyltransferase that regulates multiple cellular pathways through post-translational modification of target proteins. Its modular structure includes three macrodomains that bind ADP-ribose, a WWE protein-interaction domain, and a catalytic domain that transfers single ADP-ribose units to acceptor residues on substrate proteins [8]. Functionally, PARP14:
PARP14 overexpression drives pathogenesis in multiple diseases:
Current pan-PARP inhibitors (e.g., olaparib) primarily target PARP1/2 and suffer from key limitations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7